molecular formula C13H18O4S2 B14359584 Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate CAS No. 94354-52-6

Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate

Cat. No.: B14359584
CAS No.: 94354-52-6
M. Wt: 302.4 g/mol
InChI Key: JLQBDIVRVUPOLO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate is an organic compound that features a butanoate ester linked to a 4-methylbenzene-1-sulfonyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable thiol to form the sulfonyl sulfanyl intermediate. This intermediate is then reacted with ethyl 4-bromobutanoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .

Scientific Research Applications

Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate exerts its effects involves the interaction of the sulfonyl sulfanyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chlorobenzene-1-sulfonyl)sulfanyl]butanoate
  • Ethyl 4-[(4-nitrobenzene-1-sulfonyl)sulfanyl]butanoate
  • Ethyl 4-[(4-methoxybenzene-1-sulfonyl)sulfanyl]butanoate

Uniqueness

Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

94354-52-6

Molecular Formula

C13H18O4S2

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)sulfonylsulfanylbutanoate

InChI

InChI=1S/C13H18O4S2/c1-3-17-13(14)5-4-10-18-19(15,16)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

JLQBDIVRVUPOLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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